2H-1,4-benzoxazin-2-ones are a class of heterocyclic organic compounds characterized by a benzene ring fused to a six-membered ring containing oxygen and nitrogen, with a ketone group at the 2-position. These compounds are structurally related to naturally occurring cyclic hydroxamic acids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one) found in Gramineae (grasses) []. These natural products and their synthetic analogues exhibit a wide range of biological activities, making them valuable scaffolds for developing pharmaceuticals and agrochemicals [].
The synthesis of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one typically involves a condensation reaction between 2-aminophenol and phenacyl bromide. The reaction is facilitated by a base such as potassium carbonate and is conducted in a solvent like acetone or acetonitrile. The following steps outline the synthesis process:
For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield, optimizing parameters such as temperature, pressure, and solvent choice for large-scale production .
The molecular structure of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one can be described as follows:
The structural integrity allows for various chemical modifications that can lead to derivatives with enhanced biological activity .
3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one can participate in several chemical reactions:
The mechanism of action for 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one involves its interaction with various biological targets:
Studies have indicated that structural analogs exhibit varied potency against different biological targets, suggesting that modifications can enhance therapeutic efficacy .
The physical and chemical properties of 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one include:
The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Specific melting point data may vary but generally falls within typical ranges for similar heterocyclic compounds .
3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one has several applications across different fields:
The exploration of 2H-1,4-benzoxazin-3(4H)-one derivatives as bioactive agents accelerated in the 1990s with the recognition of their dual capacity to engage both hydrophobic pockets and polar regions of target proteins. Early research focused on neuropsychiatric disorders, leveraging the scaffold’s similarity to neurotransmitter motifs. For instance, derivatives like compound 45c (reported by Smid et al.) functioned as potent dopamine D₂ receptor antagonists and serotonin reuptake inhibitors, positioning them as candidates for depression therapy [1]. Concurrently, Claudio’s group identified compound 7d as a non-competitive acetylcholinesterase inhibitor (Ki = 20.2 ± 0.9 μM), highlighting potential for Alzheimer’s disease treatment [1].
The 2010s witnessed diversification into anti-infective and anticancer applications. Sustainable synthetic approaches, such as microwave-assisted nucleophilic aromatic substitution (SNAr), enabled efficient access to analogs like 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b][1,4]oxazin-2-one (6b), which showed promising in silico binding against Mycobacterium tuberculosis and Streptococcus dysgalactiae [2]. In oncology, benzoxazine-based PI3Kα inhibitors emerged, with compound 7f demonstrating selective antiproliferative activity against cancer cell lines by inhibiting the PI3K/Akt pathway [5]. Most recently, derivatives like NYY-6a have been optimized as ferroptosis inhibitors (EC₅₀ ≈ 50 nM), underscoring the scaffold’s relevance in contemporary cell death modulation [9].
Table 1: Therapeutic Evolution of Key 2H-1,4-Benzoxazin-3(4H)-one Derivatives
Compound | Therapeutic Target | Biological Activity | Reference |
---|---|---|---|
Compound 45c | Dopamine D₂ receptor | Antagonist & SSRI (Depression) | [1] |
Compound 7d | Acetylcholinesterase | Non-competitive inhibitor (Ki = 20.2 ± 0.9 μM; Alzheimer’s) | [1] |
6b | M. tuberculosis enzymes | Antibacterial (in silico docking) | [2] |
Compound 7f | PI3Kα | Antiproliferative (Cancer) | [5] |
NYY-6a | Ferroptosis pathway | Radical trapping antioxidant (EC₅₀ ≈ 50 nM) | [9] |
The bioactivity of 2H-1,4-benzoxazin-3(4H)-one derivatives is critically dependent on substitutions at the C-3 position, which serves as a vector for engaging auxiliary binding sites within target proteins. Three structural motifs dominate:
Carbonyl-Containing Tethers: The 3-(2-oxo-2-phenylethyl) group—featured in 3-(2-oxo-2-phenylethyl)-2H-1,4-benzoxazin-2-one—exemplifies this motif. The ketone carbonyl enables hydrogen bonding with residues like Thr550 in TRPV1 or Lys101/K103 in HIV-1 reverse transcriptase (RT), while the phenyl ring participates in π-π stacking (e.g., with Tyr511 in TRPV1) [3] [10]. This motif balances polarity and hydrophobicity, enhancing membrane permeability without compromising solubility.
Heterocyclic Hybrids: Conjugation with triazoles (e.g., compounds e2, e16, e20) amplifies anti-inflammatory effects by activating the Nrf2-HO-1 pathway. The triazole’s dipole moment facilitates π-π interactions and hydrogen bonding, enabling potent suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in microglia [1]. Similarly, indole-benzoxazine hybrids leverage indole’s affinity for hydrophobic pockets in bacterial enzymes [2].
Urea/Amide Extensions: N-(1,4-Benzoxazin-3-one) urea derivatives (e.g., antagonist 36) exhibit mode-selective TRPV1 antagonism. The urea moiety hydrogen-bonds with Thr550, while pyrazole/thiazole C-regions provide steric occlusion against non-capsaicin activation modes (proton/heat), achieving >1000-fold selectivity [10].
Table 2: Impact of C-3 Substituents on Pharmacological Profiles
C-3 Substituent | Target | Key Interactions | Biological Outcome |
---|---|---|---|
2-Oxo-2-phenylethyl | HIV-1 RT | H-bond: Ketone w/Lys101/K103; π-π: Phenyl w/Phe227 | RT inhibition (IC₅₀ = 0.27–0.82 μM) [3] |
1,2,3-Triazole | Nrf2-Keap1 | π-π: Triazole w/Phe577; H-bond: N3 w/Tyr334 | NO reduction (64–82% vs. LPS control) [1] |
Urea-tethered pyrazole/thiazole | TRPV1 | H-bond: Urea w/Thr550; π-π: Pyrazole w/Phe591 | Capsaicin-selective antagonism (IC₅₀ = 2.31 nM) |
The 3-(2-oxo-2-phenylethyl) side chain represents a strategic innovation in benzoxazine medicinal chemistry. Unlike simpler alkyl or aryl substitutions, this motif introduces a β-carbonyl phenethyl pharmacophore that combines conformational flexibility with electronic diversity. Its significance is underscored by its role across multiple target classes:
The motif’s modularity enables scaffold hopping: Replacing the oxindole in anti-HIV compounds with benzoxazine improved metabolic stability while retaining key interactions. Future optimization may focus on:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: